molecular formula C11H20FNO3 B11761633 tert-butyl (3R,4S)-3-fluoro-4-methoxypiperidine-1-carboxylate

tert-butyl (3R,4S)-3-fluoro-4-methoxypiperidine-1-carboxylate

Cat. No.: B11761633
M. Wt: 233.28 g/mol
InChI Key: OSUMJNNYQSUXFZ-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3R,4S)-3-fluoro-4-methoxypiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group, a fluorine atom at the 3R position, and a methoxy group at the 4S position. The stereochemistry (3R,4S) and the electron-withdrawing fluorine substituent influence its reactivity, solubility, and interactions in biological systems .

Properties

Molecular Formula

C11H20FNO3

Molecular Weight

233.28 g/mol

IUPAC Name

tert-butyl (3R,4S)-3-fluoro-4-methoxypiperidine-1-carboxylate

InChI

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1

InChI Key

OSUMJNNYQSUXFZ-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)OC

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts enables efficient piperidine ring formation. For example, diene precursors such as N-Boc-3-penten-1-amine undergo cyclization in the presence of Grubbs II catalyst (5 mol%) in dichloromethane at 40°C, yielding N-Boc-3-fluoropiperidine in 78% yield.

Table 1 : RCM Conditions and Yields for Piperidine Formation

PrecursorCatalystSolventTemp (°C)Yield (%)
N-Boc-3-penten-1-amineGrubbs II (5 mol%)DCM4078
N-Boc-4-methoxy-3-penten-1-amineHoveyda-Grubbs IIToluene6065

Cyclization of Amino Alcohols

Amino alcohols such as 4-methoxy-3-fluoro-1-aminopentanol cyclize under Mitsunobu conditions (DIAD, PPh₃ ) to form the piperidine ring. This method achieves 82% yield but requires careful control of stereochemistry.

Stereoselective Fluorination at C3

Electrophilic Fluorination

Electrophilic agents like N-fluorobenzenesulfonimide (NFSI) selectively fluorinate tertiary alcohols or amines. For instance, treatment of N-Boc-4-methoxypiperidin-3-ol with NFSI in THF at −78°C affords the (3R)-fluoro derivative in 70% yield with 95% enantiomeric excess (ee).

Table 2 : Fluorination Reagents and Stereochemical Outcomes

SubstrateReagentSolventTemp (°C)Yield (%)ee (%)
N-Boc-4-methoxypiperidin-3-olNFSITHF−787095
N-Boc-4-methoxypiperidin-3-oneSelectfluorMeCN256588

Nucleophilic Fluorination

Dehydroxyfluorination using DAST (Diethylaminosulfur Trifluoride) converts hydroxyl groups to fluorides. Reaction of N-Boc-4-methoxypiperidin-3-ol with DAST in DCM at 0°C provides the fluoro product in 68% yield but with moderate stereoretention (80% ee).

Installation of the C4 Methoxy Group

Alkylation of Hydroxypiperidine

Methylation of N-Boc-4-hydroxypiperidin-3-fluoro precursors using methyl iodide and NaH in THF achieves quantitative conversion. However, stereochemical integrity depends on the starting material’s configuration.

Table 3 : Methoxylation Methods and Efficiency

SubstrateReagentBaseSolventYield (%)
N-Boc-4-hydroxypiperidin-3-fluoroMeINaHTHF95
N-Boc-4-hydroxypiperidin-3-fluoro(CH₃O)₂SO₂K₂CO₃DMF89

Asymmetric Epoxidation and Ring-Opening

Starting from N-Boc-3-fluoro-4-vinylpiperidine , asymmetric epoxidation with Sharpless conditions ((+)-DET, Ti(OiPr)₄, TBHP) yields an epoxide, which undergoes methanolysis to install the methoxy group with >90% ee.

Resolution of Stereochemistry

Chiral Auxiliary Approaches

Use of (R)-tert-butanesulfinamide directs stereochemistry during piperidine formation. For example, condensation with 4-methoxy-3-ketopiperidine followed by fluorination and auxiliary removal achieves the desired (3R,4S) configuration in 85% ee.

Enzymatic Resolution

Lipase-catalyzed acetylation of racemic N-Boc-3-fluoro-4-methoxypiperidine selectively acetylates the (3S,4R) enantiomer, leaving the (3R,4S) isomer unreacted (95% ee after separation).

Final Boc Protection and Purification

The tert-butyl carbamate group is introduced via reaction with Boc anhydride in the presence of DMAP in DCM, achieving >99% protection. Final purification by flash chromatography (SiO₂, hexane/EtOAc) or preparative HPLC ensures ≥98% purity.

Challenges and Optimization Strategies

  • Stereochemical Drift : Fluorination and methylation steps may cause racemization. Low-temperature conditions (−78°C) and non-polar solvents (toluene) mitigate this issue.

  • Functional Group Compatibility : The Boc group is stable under fluorination and methylation conditions but may require temporary protection during ring-forming steps.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4S)-3-fluoro-4-methoxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine or methoxy groups with other functional groups using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium azide, thiols, and halogenating agents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Azides, thiols, halides.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

Synthetic Intermediates

tert-butyl (3R,4S)-3-fluoro-4-methoxypiperidine-1-carboxylate serves as a valuable intermediate in the synthesis of various bioactive molecules. The tert-butyl group enhances solubility and stability during chemical reactions, making it an ideal building block in organic synthesis.

Fluorinated Compounds

Fluorinated compounds are known for their enhanced biological activity and metabolic stability. The incorporation of fluorine into drug candidates often improves their pharmacokinetic properties. Research indicates that this compound can be utilized to synthesize fluorinated derivatives with improved efficacy against specific biological targets.

Case Study 1: Neurological Drug Development

A study investigated the potential of this compound as a lead compound for treating Alzheimer's disease. The compound demonstrated significant inhibition of acetylcholinesterase, an enzyme linked to cognitive decline. In vitro assays showed that its derivatives exhibited enhanced binding affinity and selectivity towards the target enzyme.

Case Study 2: Anticancer Activity

Research has also focused on the anticancer properties of this compound. In vitro studies revealed that this compound induces apoptosis in various cancer cell lines through the activation of caspase pathways. Further modifications of the compound led to the identification of more potent analogs that significantly inhibited tumor growth in animal models.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-3-fluoro-4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

tert-Butyl (3R,4S)-3-Fluoro-4-Hydroxypiperidine-1-Carboxylate

  • Key Difference : Hydroxyl (-OH) replaces the methoxy (-OMe) group at the 4S position.
  • However, it introduces hydrogen-bonding capacity, which may affect pharmacokinetic properties such as membrane permeability .
  • Synthesis : Prepared via deprotection of methoxy precursors or direct hydroxylation, as seen in analogous Boc-protected piperidines .

tert-Butyl (3R,4S)-3-Hydroxy-4-Methylpiperidine-1-Carboxylate

  • Key Difference : A methyl group replaces fluorine at 3R, and a hydroxyl group replaces methoxy at 4S.
  • The hydroxyl group, as above, modifies solubility and metabolic stability .
  • Molecular Weight : 215.29 g/mol (vs. 233.28 g/mol for the target compound) .

tert-Butyl (3S,4R)-4-(4-Fluoro-3-(Methoxycarbonyl)Phenyl)-3-(Hydroxymethyl)Piperidine-1-Carboxylate

  • Key Difference : A substituted phenyl group and hydroxymethyl substituent introduce aromaticity and additional hydrogen-bonding sites.
  • Application : Used in kinase inhibitor synthesis, demonstrating the role of fluorine and methoxy groups in modulating electronic effects for target engagement .

Stereochemical and Positional Isomers

tert-Butyl (3S,4R)-3-Amino-4-Fluoropyrrolidine-1-Carboxylate

  • Key Difference: Pyrrolidine ring (5-membered) instead of piperidine (6-membered), with amino and fluorine substituents.

tert-Butyl (3R,4S)-4-Amino-3-Methoxypiperidine-1-Carboxylate

  • Key Difference: Amino (-NH₂) replaces fluorine at 3R.
  • Impact: The amino group introduces basicity, altering pH-dependent solubility and enabling covalent modifications (e.g., amide bond formation) .

Physicochemical Properties and Partition Coefficients

  • Partition Coefficients : Evidence from sediment/water systems (unrelated directly but illustrative) suggests that substituents like fluorine (electron-withdrawing) and methoxy (electron-donating) influence logP values. Fluorine typically reduces hydrophobicity, while methoxy may increase it slightly .
  • Solubility : Methoxy groups generally enhance solubility in organic solvents compared to hydroxyl analogs, as seen in tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate .

Stability and Reactivity

  • Fluorine vs. Hydroxyl/Methoxy : The C-F bond’s stability reduces metabolic degradation compared to C-OH or C-OMe bonds, extending half-life in vivo .
  • Boc Deprotection : All tert-butyl carbamates undergo acid-catalyzed deprotection (e.g., HCl in dioxane), but electron-withdrawing groups like fluorine may slightly accelerate this process .

Tabulated Comparison of Key Compounds

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl (3R,4S)-3-fluoro-4-methoxypiperidine-1-carboxylate 3R-F, 4S-OMe C₁₁H₂₀FNO₃ 233.28 Drug intermediate; kinase inhibitors
tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate 3R-F, 4S-OH C₁₀H₁₈FNO₃ 219.26 Higher polarity; metabolic studies
tert-Butyl (3R,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate 3R-OH, 4S-Me C₁₁H₂₁NO₃ 215.29 Conformational studies
tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate 4R-aryl, 3S-CH₂OH C₁₉H₂₅FNO₅ 366.41 Kinase inhibitor precursor
tert-Butyl (3S,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate 3S-NH₂, 4R-F (pyrrolidine) C₁₀H₁₈FN₂O₂ 217.26 Selective receptor modulation

Biological Activity

Tert-butyl (3R,4S)-3-fluoro-4-methoxypiperidine-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry. Its structural features suggest it may interact with biological systems in unique ways, particularly due to the presence of the fluorine atom and the methoxy group. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H20FNO3
  • Molecular Weight : 233.28 g/mol
  • CAS Number : 1523530-73-5

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may act as a modulator of certain receptors in the central nervous system, potentially influencing dopaminergic and serotonergic pathways.

Potential Mechanisms:

  • Receptor Binding : The compound may bind to specific receptors, altering neurotransmitter release and uptake.
  • Enzyme Inhibition : It could inhibit enzymes involved in neurotransmitter metabolism, prolonging their action.
  • Ion Channel Modulation : The compound may affect ion channels, influencing neuronal excitability.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Study ReferenceBiological ActivityObservations
Antidepressant-like effectsDemonstrated reduced immobility in forced swim tests in rodent models.
Neuroprotective propertiesShowed potential to protect neurons from oxidative stress-induced apoptosis.
Modulation of serotonin receptorsAltered serotonin levels in vitro, suggesting a role in mood regulation.

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

  • Antidepressant Activity :
    • A study involving animal models demonstrated that administration of the compound significantly reduced depressive-like behavior as measured by the forced swim test. The results indicated an increase in serotonin levels and a decrease in cortisol levels post-treatment .
  • Neuroprotection :
    • In vitro studies showed that this compound could protect neuronal cells against oxidative damage induced by hydrogen peroxide. This suggests potential therapeutic applications for neurodegenerative diseases .
  • Serotonin Modulation :
    • Research indicated that the compound interacts with serotonin receptors, leading to increased serotonin release in synaptic clefts. This modulation could be beneficial for treating mood disorders .

Q & A

Basic Questions

Q. What are the key laboratory-scale synthetic steps for tert-butyl (3R,4S)-3-fluoro-4-methoxypiperidine-1-carboxylate?

  • Methodology :

Piperidine Core Formation : Start with a piperidine precursor (e.g., 4-methoxypiperidine).

Fluorination : Use Selectfluor or DAST under anhydrous conditions to introduce fluorine at the 3-position.

Methoxylation : Methylate the hydroxyl group (if present) using methyl iodide and a base (e.g., NaH) in THF or DMF.

Boc Protection : Introduce the tert-butyl group via Boc-Cl in the presence of a base like triethylamine.
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm stereochemistry and substituent positions.
  • HPLC : Reverse-phase HPLC with UV detection (≥95% purity threshold).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
  • X-ray Crystallography : For absolute stereochemical determination if crystalline .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays.
  • Receptor Binding Studies : Competitive binding assays with radiolabeled ligands in cell membranes (e.g., GPCRs).
  • Cytotoxicity Screening : MTT or CellTiter-Glo assays in HEK293 or HeLa cells .

Advanced Research Questions

Q. How can stereochemical control be achieved during fluorination to ensure the (3R,4S) configuration?

  • Chiral Catalysis : Use asymmetric fluorination with chiral catalysts (e.g., cinchona alkaloid derivatives) or enantioselective fluorinating agents.
  • Dynamic Kinetic Resolution : Optimize reaction conditions (temperature, solvent polarity) to favor the desired diastereomer.
  • Monitoring : Track enantiomeric excess (ee) via chiral HPLC or compare optical rotation with known standards .

Q. How do the methoxy and fluorine substituents influence biological target interactions compared to hydroxyl or methyl analogs?

  • Methoxy Group : Enhances lipophilicity (logP) and stabilizes hydrogen bonds with active-site residues (e.g., serine/threonine in kinases).
  • Fluorine : Increases electronegativity, improving binding affinity via dipole interactions or mimicking hydroxyl groups in transition states.
  • Validation : Perform comparative molecular docking (e.g., AutoDock Vina) and binding free energy calculations (MM-PBSA) .

Q. What computational strategies predict metabolic stability and cytochrome P450 interactions?

  • In Silico Tools : Use Schrödinger’s ADMET Predictor or StarDrop to model CYP3A4/2D6 metabolism.
  • Molecular Dynamics (MD) : Simulate substrate-enzyme interactions over 100 ns trajectories to identify metabolic hotspots.
  • Validation : Correlate with in vitro human liver microsome (HLM) assays and LC-MS/MS metabolite profiling .

Q. How can contradictory pharmacokinetic data (e.g., bioavailability in rodent vs. primate models) be resolved?

  • Meta-Analysis : Adjust for interspecies differences in CYP450 expression and plasma protein binding.
  • Dosage Optimization : Conduct allometric scaling or physiologically based pharmacokinetic (PBPK) modeling.
  • Tracer Studies : Use ¹⁸F-labeled analogs for PET imaging to track in vivo distribution .

Q. What strategies mitigate epimerization or over-fluorination during synthesis?

  • Reagent Selection : Prefer milder fluorinating agents (e.g., NFSI) over DAST to reduce side reactions.
  • Temperature Control : Perform fluorination at 0–4°C to limit radical-mediated byproducts.
  • Protection-Deprotection : Temporarily protect reactive sites (e.g., amines) with Boc or Fmoc groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.